3-Amino-4-(difluoromethoxy)benzoic acid
Overview
Description
3-Amino-4-(difluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1096879-61-6 . It has a molecular weight of 203.15 and is typically stored at room temperature . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-Amino-4-(difluoromethoxy)benzoic acid is 1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13) . The InChI key is MGYAZPUZFPMDPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-4-(difluoromethoxy)benzoic acid is a powder that is stored at room temperature .Scientific Research Applications
Novel Fluorescence Probes for Reactive Oxygen Species Detection
Researchers have developed novel fluorescence probes, specifically 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), to selectively and reliably detect highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes can differentiate hROS from other reactive oxygen species and have been applied to living cells, showcasing their potential in biological and chemical applications (Setsukinai et al., 2003).
Microbial Biosynthesis of 3-Amino-benzoic Acid
A microbial biosynthetic system has been established for de novo production of 3-amino-benzoic acid (3AB) from glucose, using Escherichia coli. Through co-culture engineering, where the biosynthetic pathway is divided between an upstream and a downstream strain, 3AB production was improved 15-fold compared to a mono-culture system. This approach demonstrates the power of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).
Redox-neutral α-C-H Bond Functionalization
A method for redox-neutral formation of C-P bonds in the α-position of amines has been developed, combining oxidative α-C-H bond functionalization with reductive N-alkylation. This process provides a rapid way to access α-amino phosphine oxides, which are challenging to obtain through classic methods. This novel approach holds promise for expanding the toolkit available for organic synthesis (Das & Seidel, 2013).
Biosynthesis of 3,5-AHBA-derived Natural Products
3-Amino-5-hydroxy benzoic acid (3,5-AHBA) serves as a precursor for a large group of natural products, including ansamycins and mitomycins. This review covers the molecular genetics, chemical, and biochemical perspectives of the biosynthesis of AHBA-derived natural products, highlighting the compound's significance in the synthesis of biologically active compounds (Kang, Shen, & Bai, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-amino-4-(difluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYAZPUZFPMDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(difluoromethoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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